(3-Amino-6-(3-pyridinyl)thieno(2,3-B)pyridin-2-YL)(phenyl)methanone
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Overview
Description
(3-Amino-6-(3-pyridinyl)thieno(2,3-B)pyridin-2-YL)(phenyl)methanone is a complex organic compound with the molecular formula C19H13N3OS. This compound is notable for its unique structure, which includes a thienopyridine core fused with a pyridine ring and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-(3-pyridinyl)thieno(2,3-B)pyridin-2-YL)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4,6-disubstituted 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions . The resulting intermediate is then subjected to further reactions to introduce the amino and phenyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-(3-pyridinyl)thieno(2,3-B)pyridin-2-YL)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3-Amino-6-(3-pyridinyl)thieno(2,3-B)pyridin-2-YL)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-6-(3-pyridinyl)thieno(2,3-B)pyridin-2-YL)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-2-benzoylthieno[2,3-b]pyridine): Similar structure but with a benzoyl group instead of a phenyl group.
(3-Amino-6-(3-pyridinyl)thieno(2,3-B)pyridin-2-YL)(3-bromophenyl)methanone): Similar structure with a bromophenyl group.
Uniqueness
(3-Amino-6-(3-pyridinyl)thieno(2,3-B)pyridin-2-YL)(phenyl)methanone is unique due to its specific combination of functional groups and the thienopyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H13N3OS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3-amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H13N3OS/c20-16-14-8-9-15(13-7-4-10-21-11-13)22-19(14)24-18(16)17(23)12-5-2-1-3-6-12/h1-11H,20H2 |
InChI Key |
YOOZRPHIVIXNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N |
Origin of Product |
United States |
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